molecular formula C7H2F4N2O4 B3133514 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene CAS No. 392-96-1

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene

Cat. No.: B3133514
CAS No.: 392-96-1
M. Wt: 254.1 g/mol
InChI Key: VCYHGXUXEKNESO-UHFFFAOYSA-N
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Description

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F4N2O4. It is a member of the trifluoromethylbenzenes, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which includes both nitro and fluoro substituents, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene typically involves nitration reactions. One common method includes the nitration of 2-fluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product . Industrial production methods often involve similar nitration processes, with careful control of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2-fluoro-1,5-diamino-3-(trifluoromethyl)benzene .

Mechanism of Action

The mechanism of action of 2-Fluoro-1,5-dinitro-3-(trifluoromethyl)benzene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These functional groups can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions .

Properties

IUPAC Name

2-fluoro-1,5-dinitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYHGXUXEKNESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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